Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate

Physicochemical characterization Prodrug design Formulation development

CAS 251310-35-7 is a synthetic N-arylsulfonyl-4-hydroxyproline methyl ester with a 3,4-dimethoxyphenylsulfonyl group—distinct from common tosyl or phenylsulfonyl analogs. The 4-hydroxy group provides a hydrogen bond donor/acceptor site and synthetic handle for etherification, esterification, or oxidation. The methyl ester can be hydrolyzed post-coupling for SAR studies. This scaffold has produced αvβ1 integrin inhibitors with IC₅₀ values as low as 0.02 nM. Ideal for focused integrin inhibitor libraries, peptidomimetic design, and serine protease probe development.

Molecular Formula C14H19NO7S
Molecular Weight 345.37
CAS No. 251310-35-7
Cat. No. B2811656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate
CAS251310-35-7
Molecular FormulaC14H19NO7S
Molecular Weight345.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)O)OC
InChIInChI=1S/C14H19NO7S/c1-20-12-5-4-10(7-13(12)21-2)23(18,19)15-8-9(16)6-11(15)14(17)22-3/h4-5,7,9,11,16H,6,8H2,1-3H3
InChIKeyXTXWFTASVNOQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate (CAS 251310-35-7): Structural and Pharmacophoric Baseline for Procurement Evaluation


Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate (CAS 251310-35-7) is a synthetic N-arylsulfonyl-4-hydroxyproline methyl ester derivative with the molecular formula C₁₄H₁₉NO₇S and a molecular weight of 345.37 g/mol . The compound belongs to the broader class of substituted N-arylsulfonyl-proline derivatives, a scaffold that has been systematically explored as a platform for potent and selective integrin inhibitors, particularly targeting αvβ1 integrin with IC₅₀ values reaching the sub-nanomolar range [1]. Its structural features include a 3,4-dimethoxyphenylsulfonyl group attached to the pyrrolidine nitrogen, a methyl ester at the 2-carboxylate position, and a hydroxyl group at the 4-position of the pyrrolidine ring, collectively providing hydrogen bond donor/acceptor functionality and conformational constraint characteristics valuable for peptidomimetic and small-molecule probe design [2].

Why Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate Cannot Be Simply Interchanged with In-Class Analogs


Substitution among N-arylsulfonyl-proline derivatives is not straightforward despite apparent structural similarity. The 4-hydroxy group on the pyrrolidine ring introduces a critical hydrogen bond donor/acceptor site that is absent in the des-hydroxy analog 1-[(3,4-dimethoxyphenyl)sulfonyl]proline (CAS 367928-20-9), altering both conformational preference and target engagement capacity . The methyl ester moiety confers distinct physicochemical properties versus the free carboxylic acid form (CAS 251097-85-5), including a lower melting point (121–124°C vs. 169–172°C) and an increased logP (−0.232 vs. predicted lower for the acid), which impacts solubility, formulation, and membrane permeability characteristics . Furthermore, the 3,4-dimethoxyphenylsulfonyl group provides different electronic and steric parameters compared to the common tosyl (4-methylphenylsulfonyl) or phenylsulfonyl analogs, as demonstrated in systematic SAR studies where aryl sulfonyl modifications on the N-arylsulfonyl-L-proline scaffold produced IC₅₀ variations spanning over four orders of magnitude (0.02 nM to >10,000 nM) against αvβ1 integrin [1].

Quantitative Differential Evidence: Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate vs. Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: Melting Point and Predicted Permeability Differentiation

The methyl ester of CAS 251310-35-7 exhibits a melting point of 121–124°C, which is 45–51°C lower than the corresponding free carboxylic acid analog 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid (CAS 251097-85-5, mp 169–172°C) . The methyl ester also has a measured logP of −0.232 (ZINC database), while the free acid is predicted to be more hydrophilic due to the ionizable carboxyl group [1]. In the established prodrug literature, methyl ester derivatization of carboxylic acid-containing peptidomimetics has been shown to increase Caco-2 cell permeability by 5- to 13-fold compared to the parent acid form, a general principle applicable to proline-based scaffolds . This physicochemical differentiation means that CAS 251310-35-7 is the preferred form for cell-based assays requiring membrane penetration, while the free acid (CAS 251097-85-5) may be more appropriate for in vitro biochemical assays where solubility in aqueous buffer is paramount.

Physicochemical characterization Prodrug design Formulation development

4-Hydroxy Substitution vs. Des-Hydroxy Analog: Hydrogen Bond Capacity and Target Engagement Potential

CAS 251310-35-7 possesses a hydroxyl group at the 4-position of the pyrrolidine ring, contributing 2 hydrogen bond donors and 7 hydrogen bond acceptors (tPSA = 127 Ų), compared to the des-hydroxy analog 1-[(3,4-dimethoxyphenyl)sulfonyl]proline (CAS 367928-20-9), which lacks this hydroxyl group and has a lower molecular weight (315.35 vs. 345.37 g/mol) and different hydrogen bond capacity . In the systematic SAR study of the N-arylsulfonyl-L-proline scaffold by Reed et al. (2016), structural modifications at the proline ring—including the nature and stereochemistry of substituents—produced dramatic changes in αvβ1 integrin inhibitory potency, with IC₅₀ values ranging from 0.02 nM to >10,000 nM across 15 analogs [1]. Notably, the 4-fluoro-substituted analog of this scaffold achieved an IC₅₀ of 0.02 nM against αvβ1 integrin, demonstrating that proline ring substitution is a critical driver of potency . The 4-hydroxy group in CAS 251310-35-7 provides a polar handle for additional target interactions that the des-hydroxy analog cannot offer, making it a distinct chemical tool for probing hydrogen bond-dependent binding interactions.

Structure-activity relationship Integrin inhibition Hydrogen bonding

3,4-Dimethoxyphenylsulfonyl vs. Tosyl (4-Methylphenylsulfonyl): Electronic and Steric Modulation of Biological Activity

The 3,4-dimethoxyphenylsulfonyl group in CAS 251310-35-7 (MW: 345.37) differs from the 4-methylphenylsulfonyl (tosyl) group in the common analog methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (CAS 16257-57-1, MW: 299.34) by replacement of a para-methyl group with two meta- and para-methoxy substituents . This substitution introduces electron-donating methoxy groups (+M effect) that alter the electronic character of the sulfonamide and increase molecular weight by approximately 46 g/mol. In the Reed et al. (2016) N-arylsulfonyl-L-proline integrin inhibitor study, variation of the aryl sulfonyl group produced profound selectivity changes: compound C8 (containing a specific N-arylsulfonyl group) showed an IC₅₀ of 0.63 nM for αvβ1, while compound 33 showed an IC₅₀ of 400 nM, demonstrating that aryl substitution patterns can modulate potency by over 600-fold and alter selectivity profiles across the RGD integrin family (αvβ3, αvβ5, αvβ8, α5β1) [1]. Furthermore, N-arylsulfonyl-proline derivatives have been patented as VLA-4 (α4β1) integrin antagonists, with different aryl sulfonyl groups conferring distinct pharmacological profiles [2].

Aryl sulfonamide SAR Electronic effects Integrin selectivity

Commercially Available Purity Grades: 97% (NLT) vs. 90% Specifications and Implications for Assay Reproducibility

CAS 251310-35-7 is commercially available at two distinct purity specifications from major suppliers: ≥97% (NLT, MolCore, catalog MC21U772) and 90% (abcr GmbH, catalog AB156349) . A 97% purity specification translates to a maximum total impurity burden of ≤3%, whereas the 90% grade allows up to 10% impurities—a 3.3-fold difference in potential contaminant load. This is particularly relevant because the compound has 0 of 2 stereocenters defined (per ChemSpider), suggesting the commercial material may be a mixture of stereoisomers . In contrast, the structurally related D-proline stereoisomer methyl (4S)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-D-prolinate (ChemSpider ID: 1221673) has 2 of 2 defined stereocenters, indicating a stereochemically pure form . For quantitative biochemical or cellular assays, the 97% grade is recommended to minimize confounding effects from impurities, while the 90% grade may be sufficient for initial screening or synthetic intermediate applications.

Quality control Assay reproducibility Procurement specification

Class-Level Integrin Inhibition Potency: N-Arylsulfonyl-L-proline Scaffold as a Validated Pharmacophore for αvβ1 and VLA-4 Integrin Targeting

The N-arylsulfonyl-proline chemotype, of which CAS 251310-35-7 is a core building block, has been validated as a privileged scaffold for integrin inhibition. In the definitive SAR study by Reed et al. (2016), the lead compound C8 demonstrated an IC₅₀ of 0.63 nM against αvβ1 integrin with antifibrotic efficacy confirmed in multiple in vivo mouse models . Compound C6, a close structural analog within the same N-arylsulfonyl-L-proline series, achieved an IC₅₀ of 0.02 nM—representing a 31.5-fold improvement over C8 driven by aryl sulfonyl modification alone [1]. Selectivity profiling across the RGD integrin family revealed that individual compounds in this class exhibit distinct selectivity fingerprints: for example, compound 18 showed IC₅₀ values of 4,000 nM (αvβ1), 160 nM (αvβ3), 2,000 nM (αvβ5), and 3,200 nM (αvβ8), illustrating that the N-arylsulfonyl-L-proline scaffold can be tuned for integrin subtype selectivity [2]. Additionally, patents covering N-arylsulfonyl-proline derivatives as VLA-4 (α4β1) antagonists and DPP-IV inhibitors establish this scaffold as a multi-target pharmacophore platform [3]. CAS 251310-35-7, by virtue of its 3,4-dimethoxyphenylsulfonyl-4-hydroxyproline methyl ester structure, represents a key intermediate and chemical probe for exploring this validated chemotype.

Integrin inhibition Antifibrotic Cell adhesion Scaffold validation

Recommended Application Scenarios for Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate Based on Quantitative Evidence


Integrin αvβ1 and VLA-4 Inhibitor Lead Optimization Programs

Use CAS 251310-35-7 as a core N-arylsulfonyl-4-hydroxyproline methyl ester building block for generating focused compound libraries targeting αvβ1 or VLA-4 integrins. The N-arylsulfonyl-L-proline scaffold has produced compounds with αvβ1 integrin IC₅₀ values as low as 0.02 nM (compound C6) [1]. The 4-hydroxy group on the pyrrolidine ring provides a synthetic handle for further diversification (e.g., etherification, esterification, or oxidation) to explore steric and hydrogen bonding requirements at the integrin binding pocket. The methyl ester can be hydrolyzed post-coupling to generate the free acid for structure-activity relationship studies at the carboxylate terminus.

Peptidomimetic Design Requiring a Conformationally Constrained Hydroxyproline Scaffold

Incorporate CAS 251310-35-7 as a proline surrogate in peptide or peptidomimetic sequences where the N-sulfonyl group enforces a specific amide bond geometry (trans/cis conformational control) and the 4-hydroxy group provides an additional site for intermolecular interactions. The methoxy substituents on the phenyl ring offer distinct electronic properties (+M effect) compared to the more common tosyl-protected hydroxyproline methyl ester (CAS 16257-57-1), which may alter binding to aromatic-rich protein pockets . The established methodology for converting N-phenylsulfonyl-trans-4-hydroxy-L-proline to the corresponding methyl ester (82% yield over three steps) provides a validated synthetic precedent for this chemotype [2].

DPP-IV and Serine Protease Inhibitor Probe Development

Deploy CAS 251310-35-7 as a chemical probe for dipeptidyl peptidase IV (DPP-IV) or serine protease inhibition studies. The N-arylsulfonyl-proline scaffold, including the 3,4-dimethoxyphenylsulfonyl analog, has been described in DPP-IV inhibitor contexts . The methyl ester functionality is particularly relevant for serine protease assays, as N-arylsulfonyl-arginine and proline methyl esters have been extensively characterized as substrates for thrombin and trypsin, with kinetic parameters (Km and kcat) reported under steady-state conditions at pH 8.5 [3]. The 4-hydroxy substitution may confer altered enzyme recognition compared to the parent proline scaffold. For cell-free biochemical assays, the 97% purity grade (MolCore) is recommended to minimize esterase-mediated background hydrolysis from impurities .

Synthesis of Advanced V₁b Receptor Antagonist Intermediates

Use CAS 251310-35-7 as a key chiral building block or reference standard in the synthesis of vasopressin V₁b receptor antagonists. The structurally related compound SSR149415 (Nelivaptan) features a 2,4-dimethoxyphenylsulfonyl-4-hydroxyproline core and exhibits potent V₁b receptor antagonism (Ki = 1.3 nM for recombinant rat V₁b and 3.7 nM for native rat V₁b), with >70-fold selectivity over V₁A, V₂, and oxytocin receptors . CAS 251310-35-7, with its 3,4-dimethoxyphenylsulfonyl regioisomer pattern, can serve as a comparator for exploring positional isomer effects on receptor selectivity.

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